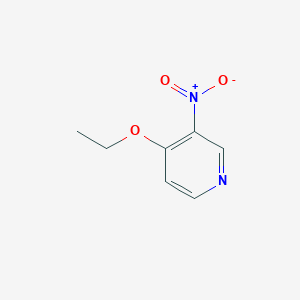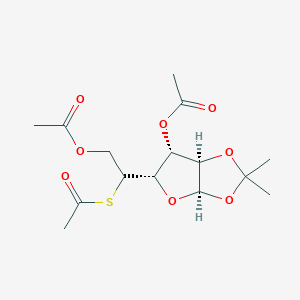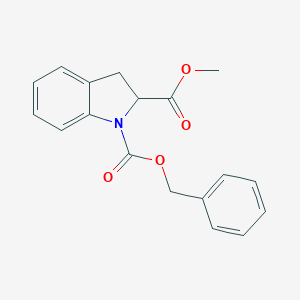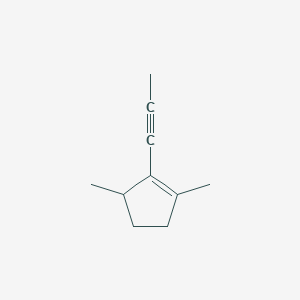
1,3-Dimethyl-2-(1-propynyl)cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-(1-propynyl)cyclopentene, also known as DPCP, is a cyclopentenone compound that has been studied for its potential use in the field of medicine. DPCP has shown promising results in scientific research for its ability to induce immunological responses and its potential use in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 1,3-Dimethyl-2-(1-propynyl)cyclopentene is not fully understood, but it is believed to work by inducing an immune response in the body. 1,3-Dimethyl-2-(1-propynyl)cyclopentene is thought to activate T-cells and stimulate the production of cytokines, which are important in the regulation of the immune system.
Biochemische Und Physiologische Effekte
1,3-Dimethyl-2-(1-propynyl)cyclopentene has been shown to have various biochemical and physiological effects on the body. It has been shown to induce an immune response, which can result in inflammation and redness at the site of application. 1,3-Dimethyl-2-(1-propynyl)cyclopentene has also been shown to have antitumor activity and has been studied for its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dimethyl-2-(1-propynyl)cyclopentene in lab experiments is its ability to induce an immune response, which can be useful in studying the immune system. However, one limitation of using 1,3-Dimethyl-2-(1-propynyl)cyclopentene is its potential for toxicity and irritation at the site of application, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for the study of 1,3-Dimethyl-2-(1-propynyl)cyclopentene. One area of interest is its potential use in the treatment of cancer. 1,3-Dimethyl-2-(1-propynyl)cyclopentene has been shown to have antitumor activity and could be studied further for its potential use in cancer therapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. 1,3-Dimethyl-2-(1-propynyl)cyclopentene's ability to induce an immune response could be useful in regulating the immune system in these diseases. Finally, 1,3-Dimethyl-2-(1-propynyl)cyclopentene could be studied further for its potential use in the field of immunotherapy, which is an emerging field in cancer treatment.
Synthesemethoden
The synthesis of 1,3-Dimethyl-2-(1-propynyl)cyclopentene involves the reaction of 2-cyclopentenone with propargyl alcohol in the presence of a catalyst such as palladium on carbon. The resulting product is then purified and isolated through various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-(1-propynyl)cyclopentene has been studied extensively for its potential use in the field of medicine. It has been shown to induce immunological responses and has been used in the treatment of various diseases such as alopecia areata, warts, and cutaneous T-cell lymphoma.
Eigenschaften
CAS-Nummer |
126133-14-0 |
|---|---|
Produktname |
1,3-Dimethyl-2-(1-propynyl)cyclopentene |
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1,3-dimethyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H14/c1-4-5-10-8(2)6-7-9(10)3/h8H,6-7H2,1-3H3 |
InChI-Schlüssel |
QHNISEKPSBSPJL-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C)C |
Kanonische SMILES |
CC#CC1=C(CCC1C)C |
Synonyme |
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



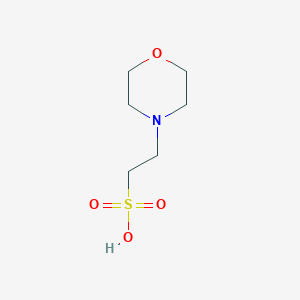
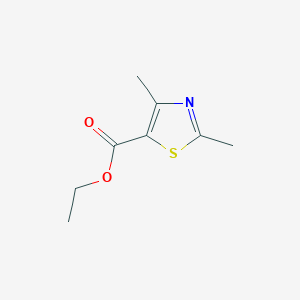
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
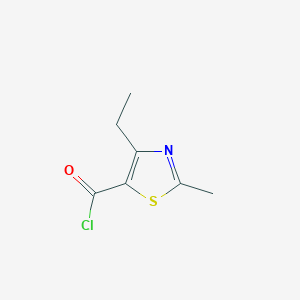
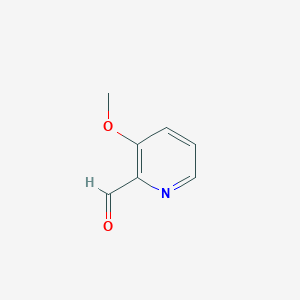
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
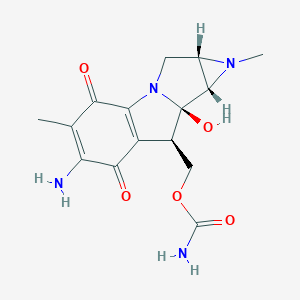
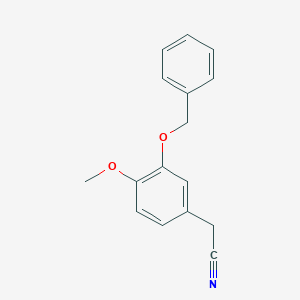
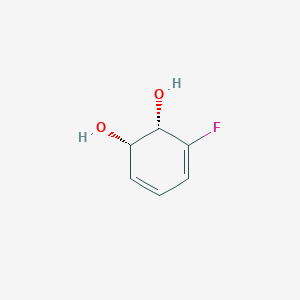
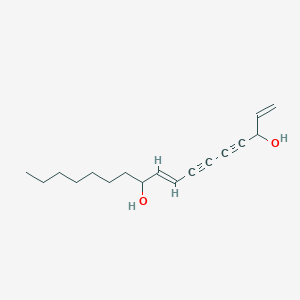
![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
